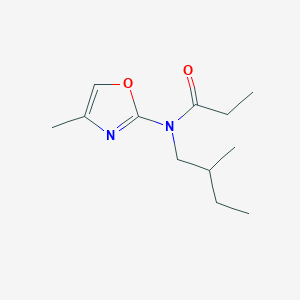
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a propanamide backbone with substituents including a 2-methylbutyl group and a 4-methyl-1,3-oxazol-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide can be achieved through a multi-step process:
Formation of 4-methyl-1,3-oxazole: This can be synthesized from appropriate starting materials such as 4-methyl-2-aminophenol and formic acid under acidic conditions.
Amidation Reaction: The 4-methyl-1,3-oxazole can then be reacted with 2-methylbutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Final Product Formation: The intermediate product is then reacted with propanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: The oxazole ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and amide bond could play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methylbutyl)-N-(1,3-oxazol-2-yl)propanamide: Lacks the 4-methyl group on the oxazole ring.
N-(2-Methylbutyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Contains a thiazole ring instead of an oxazole ring.
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Has an acetamide backbone instead of a propanamide backbone.
Uniqueness
The presence of both the 2-methylbutyl group and the 4-methyl-1,3-oxazol-2-yl group in N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under certain conditions.
Eigenschaften
CAS-Nummer |
57068-42-5 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(3)7-14(11(15)6-2)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
WKFCSCKLEBGCGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN(C1=NC(=CO1)C)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



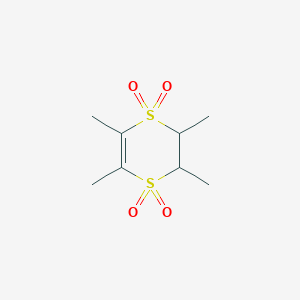

![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

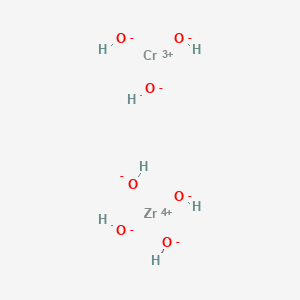
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
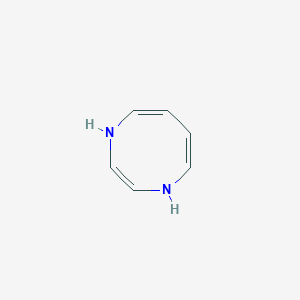
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)

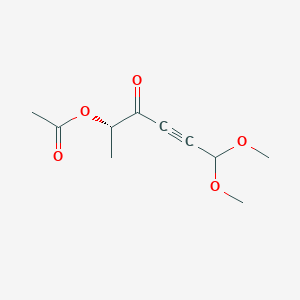
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)


